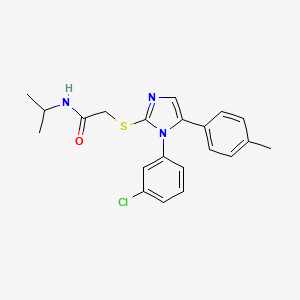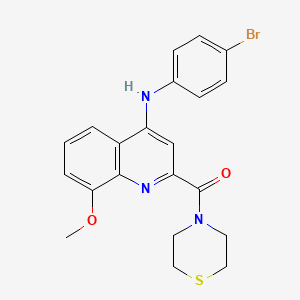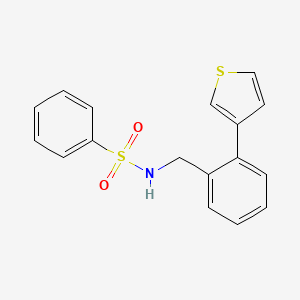
N-(2-(thiophène-3-yl)benzyl)benzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide is a compound that features a thiophene ring attached to a benzyl group, which is further connected to a benzenesulfonamide moiety
Applications De Recherche Scientifique
N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Mécanisme D'action
Target of Action
N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide, also known as N-{[2-(THIOPHEN-3-YL)PHENYL]METHYL}BENZENESULFONAMIDE, is a synthetic compound that has been investigated for its antibacterial activity
Mode of Action
It is known that the compound exhibits antibacterial activity . It is suggested that the compound may interact with bacterial cells, leading to changes that result in their death .
Biochemical Pathways
Given its antibacterial activity, it is likely that the compound interferes with essential biochemical processes in bacteria, leading to their death .
Result of Action
N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide has been shown to exhibit potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The compound’s action results in the death of these bacterial cells .
Analyse Biochimique
Biochemical Properties
N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase, which is involved in the regulation of pH and ion balance in cells . The interaction between N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide and carbonic anhydrase involves binding to the active site of the enzyme, thereby preventing its normal function. Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, such as kinases, which play a crucial role in the regulation of cellular processes .
Cellular Effects
N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide has been observed to exert various effects on different types of cells and cellular processes. In cancer cells, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis, which is the programmed cell death . This effect is mediated through the disruption of cell signaling pathways that are essential for cell survival and growth. Furthermore, N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide has been shown to influence gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Additionally, this compound affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, resulting in changes in the levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide involves several key interactions at the molecular level. This compound binds to the active sites of enzymes, such as carbonic anhydrase, leading to enzyme inhibition . The binding interaction is facilitated by the sulfonamide group, which forms hydrogen bonds with amino acid residues in the enzyme’s active site. Additionally, N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide interacts with kinases, resulting in the inhibition of kinase activity and subsequent disruption of cell signaling pathways . This compound also affects gene expression by binding to transcription factors and modulating their activity, leading to changes in the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under physiological conditions, with minimal degradation over time . Long-term studies have shown that N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide can maintain its inhibitory effects on enzymes and cell signaling pathways, leading to sustained changes in cellular function . Additionally, in vitro and in vivo studies have demonstrated that this compound can induce long-term changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide vary with different dosages in animal models. At low doses, this compound has been shown to exert therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with therapeutic effects at lower doses and toxic effects at higher doses . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide is involved in several metabolic pathways, interacting with enzymes and cofactors that play a role in its metabolism. This compound is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze the oxidation of the thiophene ring and the sulfonamide group . The metabolites are then further processed through conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The metabolic pathways of N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide also involve interactions with cofactors, such as NADPH, which provide the necessary reducing equivalents for the enzymatic reactions .
Transport and Distribution
The transport and distribution of N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide can bind to intracellular proteins, such as albumin, which facilitates its distribution to various cellular compartments . The compound can also interact with membrane transporters, such as organic anion transporters, which play a role in its uptake and efflux from cells . These interactions influence the localization and accumulation of N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide within tissues, affecting its overall bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide is an important factor in determining its activity and function. This compound has been found to localize to specific cellular compartments, such as the mitochondria and the endoplasmic reticulum . The targeting of N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide to these organelles is facilitated by targeting signals and post-translational modifications, such as phosphorylation and ubiquitination . The localization of this compound to the mitochondria allows it to interact with mitochondrial enzymes and proteins, influencing mitochondrial function and energy metabolism . Similarly, the presence of N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide in the endoplasmic reticulum affects protein folding and processing, impacting overall cellular homeostasis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide typically involves the reaction of 2-(thiophen-3-yl)benzylamine with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(thiazol-2-yl)benzenesulfonamide: Similar structure but with a thiazole ring instead of a thiophene ring.
2-bromo-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide: A brominated derivative of the compound.
Uniqueness
N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential biological activities compared to other similar compounds. The thiophene ring can enhance the compound’s ability to interact with biological targets and improve its solubility and stability .
Propriétés
IUPAC Name |
N-[(2-thiophen-3-ylphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S2/c19-22(20,16-7-2-1-3-8-16)18-12-14-6-4-5-9-17(14)15-10-11-21-13-15/h1-11,13,18H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJSZOXWEGTCND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2499655.png)
![2-(4-isopropylphenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2499657.png)
![N-(2-chlorobenzyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2499659.png)
![N-[(2,4-difluorophenyl)methyl]-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B2499660.png)
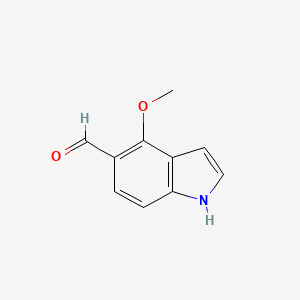
![5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde](/img/structure/B2499663.png)
![N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylprop-2-enamide](/img/structure/B2499664.png)

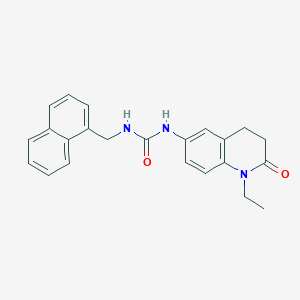
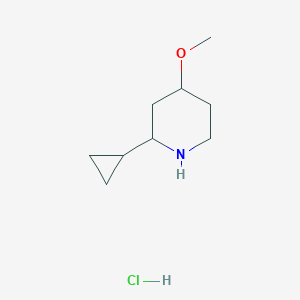
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2499668.png)
